molecular formula C8H18N2 B167292 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 10029-09-1

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No.: B167292
CAS No.: 10029-09-1
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

cis-1,4-Bis(aminomethyl)cyclohexane: is an organic compound with the molecular formula C₈H₁₈N₂. It is a derivative of cyclohexane, where two aminomethyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Bis(aminomethyl)cyclohexane typically involves the hydrogenation of 1,4-bis(cyanomethyl)cyclohexane. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Bis(aminomethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-1,4-Bis(aminomethyl)cyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,4-Bis(aminomethyl)cyclohexane involves its interaction with molecular targets through its aminomethyl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Uniqueness: cis-1,4-Bis(aminomethyl)cyclohexane is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. This configuration affects its reactivity, solubility, and interaction with other molecules, making it valuable in specific applications .

Biological Activity

Cis-1,4-Bis(aminomethyl)cyclohexane, also known as cyclohexane-1,4-diyldimethanamine, is a bicyclic amine compound with the molecular formula C8H18N2C_8H_{18}N_2 and a molecular weight of 142.25 g/mol. Its structure features two aminomethyl groups attached to a cyclohexane ring, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H18N2C_8H_{18}N_2
  • CAS Number : 2549-93-1
  • Boiling Point : 239–244 °C
  • Density : 0.950 g/cm³
  • Flash Point : 106 °C

Biological Activity Overview

This compound exhibits a range of biological activities primarily attributed to its structural characteristics. The following sections detail its pharmacological effects and potential therapeutic applications.

1. Anticonvulsant Activity

Research has indicated that derivatives of this compound may possess anticonvulsant properties. For instance, studies have explored its analogues in relation to known anticonvulsants like pregabalin and gabapentin. These compounds have shown efficacy in targeting the alpha-2-delta protein, which plays a crucial role in modulating neurotransmitter release and neuronal excitability .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against excitotoxicity in neuronal cells. In vitro studies demonstrated that certain derivatives could mitigate cell death induced by excessive glutamate levels, suggesting potential applications in neurodegenerative diseases .

3. Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Case Study 1: Anticonvulsant Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters examined the anticonvulsant efficacy of several analogues derived from this compound. The results indicated that these compounds significantly reduced seizure activity in animal models when administered intracerebroventricularly. The most effective analog showed a dose-dependent response with minimal side effects .

Case Study 2: Neuroprotection Against Glutamate Toxicity

In another study, researchers evaluated the neuroprotective properties of this compound on cultured neurons exposed to glutamate. The findings revealed that treatment with the compound resulted in a substantial decrease in apoptosis markers and an increase in cell viability compared to untreated controls .

Data Tables

PropertyValue
Molecular Weight142.25 g/mol
Boiling Point239–244 °C
Density0.950 g/cm³
Flash Point106 °C
Biological ActivityObservations
AnticonvulsantEffective in animal models
NeuroprotectiveReduces glutamate-induced toxicity
AntimicrobialActive against certain bacteria

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 2
cis-1,4-Bis(aminomethyl)cyclohexane
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
cis-1,4-Bis(aminomethyl)cyclohexane

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